molecular formula C12H10N2O B3250585 2-[(Furan-2-ylmethyl)amino]benzonitrile CAS No. 204078-98-8

2-[(Furan-2-ylmethyl)amino]benzonitrile

Cat. No.: B3250585
CAS No.: 204078-98-8
M. Wt: 198.22 g/mol
InChI Key: KUDSLEWSBLTGCG-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)amino]benzonitrile is an organic compound with the molecular formula C12H10N2O It consists of a benzonitrile moiety substituted with a furan-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-ylmethyl)amino]benzonitrile typically involves the reaction of 2-aminobenzonitrile with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 2-[(Furan-2-ylmethyl)amino]benzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(Furan-2-ylmethyl)amino]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)amino]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and nitrile group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to the inhibition of enzyme activity or the disruption of cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Furan-2-ylmethyl)amino]benzylamine: Similar structure but with an amine group instead of a nitrile group.

    4-[(Furan-2-ylmethyl)amino]benzonitrile: Similar structure but with the furan-2-ylmethylamino group at the para position.

    2-[(Furan-2-ylmethyl)amino]phenylmethanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

2-[(Furan-2-ylmethyl)amino]benzonitrile is unique due to the presence of both a furan ring and a nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-8-10-4-1-2-6-12(10)14-9-11-5-3-7-15-11/h1-7,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDSLEWSBLTGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and 2-(aminomethyl)furan.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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